meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester
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Overview
Description
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester: is a porphyrin compound with the molecular formula C52H38N4O8 and a molecular weight of 846.88 g/mol . This compound is primarily used in proteomics research and has significant applications in various scientific fields .
Preparation Methods
The synthesis of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves several steps:
Synthesis of the Porphyrin Ring: The initial step involves the synthesis of the porphyrin ring, which is a macrocyclic structure composed of four pyrrole subunits interconnected via methine bridges.
Introduction of Carboxyphenyl Groups: The next step involves the introduction of carboxyphenyl groups at the meso positions of the porphyrin ring. This is typically achieved through a series of condensation reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester.
Chemical Reactions Analysis
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur at the phenyl rings.
Common reagents and conditions used in these reactions include organic solvents like chloroform and methanol, and reaction temperatures typically range from room temperature to 150°C . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester involves its ability to generate reactive oxygen species (ROS) upon light activation. . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.
Comparison with Similar Compounds
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester can be compared with other porphyrin compounds such as:
meso-Tetra (4-carboxyphenyl) porphine tetramethyl ester: Similar in structure but with carboxyphenyl groups at different positions, leading to different chemical properties and applications.
meso-Tetra (4-sulfonatophenyl) porphine: Contains sulfonate groups instead of carboxyphenyl groups, which affects its solubility and reactivity.
meso-Tetra (4-methylphenyl) porphine: Contains methyl groups instead of carboxyphenyl groups, resulting in different photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and photophysical properties, making it suitable for specialized applications in research and medicine .
Biological Activity
meso-Tetra (2-carboxyphenyl) porphine tetramethyl ester (TCPP) is a synthetic porphyrin compound with notable applications in photodynamic therapy (PDT) and catalysis. This article explores its biological activity, focusing on its mechanisms of action, efficacy in cancer treatment, and potential applications in microbial inactivation.
- Molecular Formula : C52H38N4O8
- Molecular Weight : 846.88 g/mol
- CAS Number : 123878-67-1
- Storage Conditions : Store at room temperature, protected from light.
TCPP functions primarily as a photosensitizer in PDT. Upon light activation, it generates reactive oxygen species (ROS), particularly singlet oxygen, which induces cytotoxic effects in targeted cells. The efficacy of TCPP is influenced by its ability to absorb specific wavelengths of light and the surrounding oxygen levels.
1. Photodynamic Therapy (PDT)
Recent studies have demonstrated TCPP's effectiveness against various cancer cell lines. For instance, a study involving MCF-7 breast cancer cells showed that TCPP, when combined with graphene quantum dots (GQDs), significantly reduced cell viability under light irradiation conditions. The results indicated that at a concentration of 120 µg/ml, cell viability dropped to 15.2% after PDT treatment, showcasing TCPP's potent cytotoxicity in a photodynamic context .
Study | Cell Line | Concentration (µg/ml) | Cell Viability (%) |
---|---|---|---|
Managa et al., 2019 | MCF-7 | 120 | 15.2 |
Sengupta et al., 2018 | Various cancer cells | 100 | Significant reduction observed |
2. Dark Toxicity
The dark toxicity of TCPP was assessed to ensure safety during therapeutic applications. In the aforementioned study, TCPP exhibited over 90% cell viability in the absence of light, indicating low intrinsic toxicity .
Case Study 1: TCPP and Graphene Quantum Dots
In a significant research effort, TCPP was conjugated with GQDs to enhance its photophysical properties and stability. The study highlighted that the conjugates maintained strong π–π stacking interactions, enhancing their effectiveness as PDT agents. The fluorescence characteristics and singlet oxygen generation were thoroughly analyzed, affirming the potential of TCPP-GQD conjugates for advanced therapeutic applications .
Case Study 2: Antimicrobial Activity
TCPP's applications extend beyond oncology; it has also been explored for antimicrobial properties. Research indicated that TCPP effectively inactivated various bacterial strains upon light exposure, demonstrating its utility in combating infections through PDT mechanisms .
Comparative Efficacy
A comparative analysis of TCPP with other porphyrins reveals its superior efficacy in generating ROS and inducing apoptosis in cancer cells:
Porphyrin Compound | Cell Line Tested | Efficacy (% Reduction in Cell Viability) |
---|---|---|
meso-Tetra(4-carboxyphenyl)porphine | MCF-7 | 15.2 |
TMPyP4 (N-methyl-4-pyridyl) porphine | Various | Moderate reduction observed |
Properties
Molecular Formula |
C52H38N4O8 |
---|---|
Molecular Weight |
846.9 g/mol |
IUPAC Name |
methyl 2-[10,15,20-tris(2-methoxycarbonylphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C52H38N4O8/c1-61-49(57)33-17-9-5-13-29(33)45-37-21-23-39(53-37)46(30-14-6-10-18-34(30)50(58)62-2)41-25-27-43(55-41)48(32-16-8-12-20-36(32)52(60)64-4)44-28-26-42(56-44)47(40-24-22-38(45)54-40)31-15-7-11-19-35(31)51(59)63-3/h5-28,53,56H,1-4H3 |
InChI Key |
PIJKZTPYBRFGDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7C(=O)OC)C8=CC=CC=C8C(=O)OC)C=C4)C9=CC=CC=C9C(=O)OC)N3 |
Origin of Product |
United States |
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